Dibenzhydryl disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(benzhydryldisulfanyl)-phenylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22S2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPLSMYRLYRCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SSC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505951 | |
| Record name | 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1726-02-9 | |
| Record name | Dibenzhydryl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZHYDRYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YG268UXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Preparative Routes for Dibenzhydryl Disulfide
Classical Approaches for Disulfide Bond Formation Relevant to Dibenzhydryl Disulfide Synthesis
Traditional methods for the formation of disulfide bonds have been well-established in organic chemistry and can be adapted for the synthesis of this compound. These approaches often involve condensation reactions, oxidative coupling of thiols, and the use of alkali metal sulfides.
A direct method for forming higher-order polysulfides, which can be conceptually extended to disulfides, involves the condensation of a hydrodisulfide with a sulfur halide. For instance, the synthesis of dibenzhydryl penta- and hexasulfides has been reported through the condensation of the corresponding alkyl hydrodisulfide with sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) researchgate.net. This principle can be applied to the synthesis of this compound by reacting diphenylmethanethiol (B1345659) (the thiol precursor) with a suitable sulfur-transfer reagent. The general reaction involves the formation of a sulfur-sulfur bond through the elimination of a small molecule, such as hydrogen chloride.
Table 1: Examples of Condensation Reactions for Polysulfide Synthesis
| Reactant 1 | Reactant 2 | Product | Reference |
| Dibenzhydryl hydrodisulfide | Sulfur dichloride | Dibenzhydryl pentasulfide | researchgate.net |
| Dibenzhydryl hydrodisulfide | Sulfur monochloride | Dibenzhydryl hexasulfide | researchgate.net |
This methodology highlights a classical approach to forming sulfur-sulfur linkages, which is a foundational concept for the synthesis of this compound.
The most common and direct route to symmetrical disulfides is the oxidative coupling of their corresponding thiol precursors. In the case of this compound, the precursor is diphenylmethanethiol. This transformation can be achieved using a variety of oxidizing agents.
Common oxidizing agents for the conversion of thiols to disulfides include:
Iodine (I₂) : In the presence of a base, iodine effectively oxidizes thiols to disulfides organic-chemistry.orgorganic-chemistry.org. The reaction is generally fast and proceeds in high yield researchgate.net.
Hydrogen Peroxide (H₂O₂) : This is another common and relatively clean oxidizing agent for thiol-to-disulfide conversions organic-chemistry.org.
Air (Oxygen) : Atmospheric oxygen can also serve as the oxidant, often catalyzed by metal ions or other catalysts organic-chemistry.org.
Dimethyl Sulfoxide (DMSO) : Under acidic conditions, DMSO can act as an oxidant to convert thiols to disulfides biolmolchem.com.
The general reaction for the oxidative coupling of diphenylmethanethiol is as follows:
2 (C₆H₅)₂CHSH + [O] → (C₆H₅)₂CHSSCH(C₆H₅)₂ + H₂O
The choice of oxidant and reaction conditions can be tailored to optimize the yield and purity of the resulting this compound. For example, visible-light-promoted, catalyst-free self-coupling of thiols in the ambient atmosphere has been demonstrated as a green chemistry approach nih.gov.
Table 2: Common Oxidizing Agents for Thiol Coupling
| Oxidizing Agent | Conditions | Reference |
| Iodine (I₂) | Wet acetonitrile (B52724), room temperature | researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Acidic or basic media | organic-chemistry.org |
| Air/Oxygen | Ammoniacal solution | organic-chemistry.org |
| Dimethyl Sulfoxide (DMSO) | Acidic conditions (e.g., with HI) | biolmolchem.com |
Mechanistic studies suggest that some of these oxidative couplings may proceed through a radical pathway organic-chemistry.orgchemistryviews.org.
Alkali metal sulfides and polysulfides can serve as sulfur sources in reactions with alkyl halides to form disulfides. For the synthesis of this compound, this would involve the reaction of a diphenylmethyl halide (e.g., diphenylmethyl chloride or bromide) with an alkali metal disulfide, such as sodium disulfide (Na₂S₂).
A similar process is employed in the production of dibenzyl disulfide, where benzyl (B1604629) chloride is reacted with a sodium disulfide or polysulfide solution researchgate.net. The sodium disulfide itself can be prepared by reacting an aqueous solution of sodium sulfide (B99878) (Na₂S) with sulfur powder researchgate.net. The reaction proceeds via a nucleophilic substitution mechanism, where the disulfide anion displaces the halide from the diphenylmethyl group.
The general equation for this reaction is:
2 (C₆H₅)₂CHCl + Na₂S₂ → (C₆H₅)₂CHSSCH(C₆H₅)₂ + 2 NaCl
This method offers a straightforward route to the disulfide from readily available starting materials.
Thiobenzophenone (B74592), the thioketone analogue of benzophenone (B1666685), can be a precursor in the synthesis of sulfur-containing compounds. While not a direct route to this compound, its chemistry is relevant. Thiobenzophenone can be synthesized by the reaction of diphenyldichloromethane with sodium hydrosulfide (B80085) wikipedia.org.
(C₆H₅)₂CCl₂ + 2 NaSH → (C₆H₅)₂CS + 2 NaCl + H₂S
The reduction of thiobenzophenone would lead to the formation of diphenylmethanethiol, which can then be oxidatively coupled to form this compound as described in section 2.1.2. This represents a two-step pathway from a benzophenone derivative to the target disulfide.
Green Chemistry Principles Applied to this compound Synthesis
Modern synthetic chemistry places a growing emphasis on "green" methodologies that are more environmentally friendly, efficient, and sustainable. These principles can be applied to the synthesis of this compound, particularly through the use of microwave-assisted protocols.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique can be effectively applied to the synthesis of disulfides.
Microwave irradiation can be used to promote the reaction of thiourea (B124793) with alkyl halides and benzyl thiocyanates in water to produce benzyl alkyl disulfides, demonstrating a time-saving and environmentally friendly process researchgate.net. The application of microwave energy can significantly reduce reaction times, in some cases from hours to minutes mdpi.comucl.ac.be.
For the synthesis of this compound, a microwave-assisted oxidative coupling of diphenylmethanethiol could be envisioned. The use of microwave irradiation can enhance the efficiency of the oxidation, potentially allowing for the use of milder reagents or catalyst-free systems researchgate.net.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Reference |
| Benzimidazole Synthesis | 60 min, 61.4% yield | 5 min, 99.9% yield | Reduced reaction time, increased yield | mdpi.com |
| Thiohydantoin Synthesis | Thermal heating | Pulsed microwave irradiation | Cleaner reaction, improved yield | ucl.ac.be |
| Asymmetric Disulfide Synthesis | N/A | 15 min, >80% yield | Rapid, efficient, one-pot | researchgate.net |
The adoption of microwave-assisted methods aligns with the principles of green chemistry by reducing energy consumption and reaction times, and often enabling the use of more benign solvents like water.
Ultrasound-Assisted Approaches in Organosulfur Synthesis
Ultrasound-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, milder conditions, and improved yields. In the realm of organosulfur chemistry, sonication has been shown to markedly accelerate the oxidation of thiols to their corresponding disulfides. Generally, these reactions involve the air oxidation of thiols and are facilitated by the application of ultrasonic waves.
Research has demonstrated that while the atmospheric oxygen oxidation of thiols in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dimethylformamide (DMF) can take several hours at elevated temperatures, the application of ultrasound can dramatically reduce the reaction time to mere minutes at room temperature. nih.gov This acceleration is attributed to the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, facilitating the formation of disulfide bonds. This method has been successfully applied to a wide range of thiols, including aromatic, aliphatic, and heterocyclic thiols, consistently affording the corresponding disulfides in nearly quantitative yields. nih.gov
Another green approach involves the use of ionic liquids as catalysts in water under ultrasonic irradiation. nih.gov This method promotes the aerobic oxidative coupling of thiols to disulfides efficiently at room temperature, highlighting the synergistic effect of ultrasound and non-conventional green media. nih.gov
While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented, the general applicability of this method to aromatic thiols suggests its potential for the efficient synthesis of this compound from diphenylmethanethiol.
Table 1: Ultrasound-Assisted Synthesis of Symmetrical Disulfides
| Thiol Precursor | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| General Aryl/Alkyl Thiols | Et3N, DMF, Air, Ultrasound | Minutes | ~100 | nih.gov |
| Aromatic/Alkyl Thiols | DiMIM-CH3SO4 (Ionic Liquid), Water, Air, Ultrasound | Not specified | Excellent | nih.gov |
Solvent-Free and Environmentally Benign Reaction Conditions
The development of solvent-free and environmentally benign reaction conditions is a cornerstone of sustainable chemistry. Several methodologies have been reported for the synthesis of disulfides that align with these principles.
One such method employs hydrogen peroxide as a green oxidant in the presence of a catalytic amount of an iodide source, such as sodium iodide or iodine. encyclopedia.pub This reaction can be optimized to proceed under solvent-free conditions, offering high yields of disulfides from a variety of thiols, including alkyl, aryl, and heterocyclic variants. encyclopedia.pub The proposed mechanism involves the in situ oxidation of iodide to iodine by hydrogen peroxide, which then mediates the oxidative coupling of the thiol. encyclopedia.pub
Another environmentally friendly approach utilizes ascorbic acid (Vitamin C) as a catalyst for the oxidation of thiols in water. nih.gov This method is practical, inexpensive, and proceeds at room temperature, providing disulfides in high yields with a simple work-up procedure. The reaction is applicable to a wide range of substituted thiols. nih.gov
Solid-supported reagents also offer a green alternative by simplifying product isolation and often enhancing reactivity. For instance, KF-Al2O3 has been reported as an efficient and mild catalyst for the preparation of symmetrical disulfides from thiols in acetonitrile at room temperature, affording products in very short reaction times. nih.gov While not strictly solvent-free, the use of a recyclable solid support and a relatively benign solvent represents a significant environmental improvement over traditional methods.
Table 2: Environmentally Benign Synthesis of Symmetrical Disulfides
| Thiol Precursor | Reagents and Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| General Thiols | H2O2, cat. NaI or I2 | Solvent-free | High | encyclopedia.pub |
| Various Thiols | Ascorbic acid (cat.) | Water | Good to Excellent | nih.gov |
| Various Thiols | KF-Al2O3 (cat.), Air | Acetonitrile | High | nih.gov |
Catalytic Systems for Sustainable Disulfide Synthesis
The use of catalytic systems is paramount for developing sustainable synthetic processes. In disulfide synthesis, a variety of catalytic approaches have been explored to replace stoichiometric oxidants with more environmentally friendly options like molecular oxygen from the air.
Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse. Gold nanoparticles supported on ceria (Au/CeO2) have been shown to be effective catalysts for the aerobic oxidation of thiols to disulfides. nih.govnih.govbohrium.com These reactions can be carried out under solvent-free conditions or in aqueous media at room temperature, proceeding through the coupling of sulfur radicals on the metal surface. nih.govnih.gov
Metal-free catalytic systems provide an attractive alternative to avoid potential metal contamination of the products. A photochemical approach using phenylglyoxylic acid as a photoinitiator and household light bulbs as the light source enables the aerobic oxidation of thiols to disulfides in excellent yields. nih.gov This method is mild, inexpensive, and represents a green alternative to metal-based photoredox catalysis. nih.gov Furthermore, organocatalytic systems, such as those based on riboflavin (B1680620) derivatives in combination with molecular iodine, can promote the aerobic oxidation of thiols under mild, metal-free conditions. nih.gov
Bioinspired catalysts that mimic the function of natural enzymes have also been developed. For example, a 2,3-dihydro-2,2,2-triphenylphenanthro[9,10-d]-1,3,2-λ5-oxazaphosphole has been shown to catalyze the oxidation of thiophenol and other thiols to their corresponding disulfides using molecular oxygen. mdpi.com
Table 3: Catalytic Systems for the Synthesis of Symmetrical Disulfides
| Catalyst System | Oxidant | Conditions | Substrate Scope | Reference |
|---|---|---|---|---|
| Au/CeO2 | Air | Solvent-free or Water, RT | Various thiols | nih.govnih.govbohrium.com |
| Phenylglyoxylic acid | Air | Acetonitrile, Light irradiation | Aryl and alkyl thiols | nih.gov |
| Riboflavin derivative/I2 | Air | Room Temperature | Various thiols | nih.gov |
| Bioinspired oxazaphosphole | O2 | Methanol | Thiophenol, Cysteine, Glutathione (B108866) | mdpi.com |
Biocatalytic and Phytonanotechnology-Inspired Routes for Organosulfur Compounds
Nature provides a rich source of inspiration for the development of sustainable synthetic methods. Biocatalysis and phytonanotechnology are emerging fields that harness biological systems and plant-derived materials for chemical transformations.
Enzymatic synthesis offers high selectivity and mild reaction conditions. For instance, γ-glutamyltranspeptidase from Bacillus licheniformis has been used for the synthesis of γ-L-glutamyl-S-allyl-L-cysteine, an organosulfur compound found in garlic. nih.gov This demonstrates the potential of enzymes to form specific carbon-sulfur bonds. In biological systems, the interconversion of thiols and disulfides is often mediated by enzymes such as glutathione reductase, which utilizes flavin coenzymes. eurekalert.org While the direct enzymatic synthesis of this compound has not been reported, the principles of enzyme-catalyzed thiol oxidation could potentially be applied.
Phytonanotechnology involves the use of plant extracts for the synthesis of nanomaterials. Numerous studies have reported the green synthesis of sulfur nanoparticles using extracts from various plants, such as garlic (Allium sativum), neem (Azadirachta indica), and Cannabis sativa. nih.govbohrium.comacs.org The phytochemicals present in these extracts act as reducing and capping agents. While this research primarily focuses on the production of elemental sulfur nanoparticles, it highlights the potential of plant-based systems to mediate sulfur chemistry. The application of these principles to the synthesis of discrete organosulfur molecules like disulfides is an area for future exploration.
Exploration of Novel Synthetic Strategies and Linker Scaffold Architectures for Disulfide-Containing Systems
The disulfide bond is not only a key structural motif in many molecules but also a functional unit, particularly in the design of stimuli-responsive systems. Its susceptibility to cleavage under reducing conditions, such as the high glutathione concentrations found inside cells, makes it an ideal linker for drug delivery systems. nih.govnih.gov
Novel synthetic strategies are continuously being developed to create complex architectures containing disulfide bonds. One-pot solid-phase disulfide ligation methods have been developed for the efficient construction of asymmetric disulfide bonds, linking two different thiol-containing molecules, such as a peptide and a small-molecule drug. nih.gov
The disulfide bond serves as a versatile redox-responsive linker in various scaffold architectures. Poly(disulfide)s, polymers with repeating disulfide bonds in their backbone, have been synthesized for the rapid degradation and release of therapeutic agents in a reducing environment. nih.gov Disulfide linkers can also be incorporated into the side chains of polymers or as cross-linkers in polymer particles, allowing for the controlled release of encapsulated cargo. nih.govnih.govacs.org
The design of these linker scaffolds often involves tuning the steric and electronic environment around the disulfide bond to modulate its stability and release kinetics. For example, introducing methyl groups adjacent to the disulfide bond can enhance its stability in circulation while still allowing for cleavage within the target cells. These advanced strategies in linker design showcase the evolution of the disulfide bond from a simple structural element to a sophisticated functional component in complex molecular systems. mdpi.com
Mechanistic Investigations of Dibenzhydryl Disulfide Reactivity and Transformation Pathways
Fundamental Mechanisms of Disulfide Bond Cleavage
The cleavage of the sulfur-sulfur bond in dibenzhydryl disulfide can be initiated through several fundamental mechanisms, each leading to distinct reactive intermediates and subsequent chemical transformations. These mechanisms primarily involve reductive processes, nucleophilic attack, and photoinduced dissociation.
Reductive Cleavage Processes and Thiyl Radical Generation
Reductive cleavage of the disulfide bond in this compound involves the addition of electrons to the S-S bond, leading to its scission. This process can be initiated by various reducing agents, such as phosphines. The reaction with phosphines, for instance, proceeds via a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bridge. This results in the formation of a phosphoranyl radical intermediate, which then decomposes to yield a phosphine (B1218219) sulfide (B99878) and two thiyl radicals.
The generated benzhydrylthiyl radicals (Ph₂CHS•) are highly reactive species that can participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated bonds, or recombination to reform the disulfide bond. The stability of the benzhydrylthiyl radical, influenced by the delocalization of the unpaired electron over the two phenyl rings, plays a significant role in dictating the kinetics and products of these subsequent reactions.
Nucleophilic Substitution and Thiolate-Disulfide Exchange Mechanisms
Nucleophilic attack on the disulfide bond of this compound represents another major cleavage pathway. This typically involves a bimolecular nucleophilic substitution (Sₙ2) reaction at one of the sulfur atoms. nih.govresearchgate.net A common example is the thiolate-disulfide exchange, where a thiolate anion (RS⁻) acts as the nucleophile.
The reaction proceeds through a trigonal bipyramidal transition state, with the attacking nucleophile and the leaving group occupying the apical positions. nih.gov This exchange is a reversible process, and the equilibrium position is determined by the relative concentrations and redox potentials of the participating thiols and disulfides. The rate of this exchange is influenced by the nucleophilicity of the attacking thiolate and the stability of the leaving thiolate group. For this compound, the steric hindrance from the bulky benzhydryl groups can influence the accessibility of the disulfide bond to the incoming nucleophile, thereby affecting the reaction rate.
Photoinduced Dissociation and Radical Evolution
Exposure of this compound to ultraviolet (UV) radiation can induce homolytic cleavage of the S-S bond, a process known as photodissociation. beilstein-journals.org This homolysis generates two benzhydrylthiyl radicals. The energy of the incident photons must be sufficient to overcome the disulfide bond dissociation energy.
Upon formation, these thiyl radicals can undergo various reactions as described in the reductive cleavage section. The efficiency of photoinduced dissociation and the subsequent fate of the generated radicals are dependent on factors such as the wavelength of the incident light, the solvent environment, and the presence of other reactive species. The radical evolution can lead to a complex mixture of products, including the parent thiol (diphenylmethanethiol) through hydrogen abstraction from the solvent or other molecules, or coupling products arising from radical-radical interactions. nih.govnih.gov
Radical Chemistry Involving this compound and its Derivatives
The benzhydrylthiyl radical, the primary product of both reductive and photoinduced cleavage of this compound, is a key intermediate in a rich and varied field of radical chemistry. The stability of this radical, conferred by the two phenyl groups, allows it to participate in a range of selective reactions.
These radicals can engage in hydrogen atom transfer (HAT) reactions, abstracting hydrogen atoms from suitable donors to form diphenylmethanethiol (B1345659). They can also add to alkenes and alkynes, initiating polymerization or leading to the formation of new carbon-sulfur bonds. Furthermore, benzhydrylthiyl radicals can participate in radical-disulfide exchange reactions, where a thiyl radical attacks a disulfide bond to displace another thiyl radical. rsc.org This process can lead to the formation of unsymmetrical disulfides if other thiols or disulfides are present in the reaction mixture. The specific pathways of these radical reactions are dictated by the reaction conditions and the nature of the other reactants present. nih.gov
Reaction Mechanisms in the Presence of Catalysts and Reagents
The reactivity of this compound can be significantly altered by the presence of catalysts and specific reagents. These external agents can provide alternative, lower-energy pathways for disulfide bond cleavage or formation, thereby influencing the rate and outcome of the reaction.
Role of Fluoride (B91410) Ions in this compound Formation and Reactivity
While direct studies on the role of fluoride ions in the formation and reactivity of this compound are limited, insights can be drawn from related systems. In organic synthesis, fluoride sources such as tetrabutylammonium (B224687) fluoride (TBAF) have been employed in disulfide bond formation. For instance, TBAF can act as a mild base to deprotonate thiols, generating thiolate anions which can then be oxidized to form disulfides.
In the context of reactivity, fluoride ions could potentially influence the cleavage of the disulfide bond. For example, in the presence of a suitable silicon-containing reagent, fluoride ions are known to act as a powerful desilylating agent. If this compound were derivatized with a silyl (B83357) group, fluoride ions could trigger a cascade of reactions leading to disulfide cleavage. Additionally, in rhodium-catalyzed reactions, fluoride substituents on an aromatic ring have been shown to react with disulfides to form aryl sulfides, suggesting a potential role for fluoride in activating C-F bonds for reaction with disulfides, although this is a reaction of an aryl fluoride rather than a direct role of the fluoride ion in disulfide cleavage itself. nih.gov Further research is needed to fully elucidate the specific mechanistic role of fluoride ions in the direct formation and reactivity of this compound.
Unexpected Reactions with Hydrazine (B178648) and Related Compounds
While specific studies detailing the reaction of this compound with hydrazine are not extensively documented, research on the analogous compound, dibenzyl disulfide, provides significant insight into potential reaction pathways. An unexpected reaction has been observed when dibenzyl disulfide is treated with a base in the presence of hydrazine derivatives. researchgate.net
In a study, the reaction of dibenzyl disulfide with potassium tert-butoxide in dimethylformamide (DMF) did not yield the expected simple reduction or substitution products. Instead, the reaction is proposed to proceed through a 1,2-elimination mechanism under basic conditions. This elimination is thought to generate benzylthiol and a transient thiobenzaldehyde intermediate. The existence of this highly reactive thiobenzaldehyde was substantiated by trapping it with phenylhydrazine (B124118) (PhNHNH₂), which resulted in the isolation of benzalazine. researchgate.net This suggests that the disulfide bond cleavage is followed by the formation of a thio-carbonyl compound, which then readily reacts with hydrazine derivatives.
Given the structural similarity between dibenzyl disulfide and this compound, a comparable reaction pathway can be postulated. The presence of two phenyl groups on the alpha-carbon in this compound could influence the stability of intermediates and reaction rates, but the fundamental mechanism involving elimination to a transient thioketone (thiobenzophenone) is plausible.
Kinetic Analysis and Mechanistic Elucidation of Disulfide Transformations
The transformation of this compound can be understood through several key mechanistic pathways, including thermal decomposition and photochemical cleavage, which involve the homolysis of the sulfur-sulfur bond. Additionally, like other organic disulfides, it can undergo thiol-disulfide exchange.
Thermal Transformation Pathways
Kinetic analysis of closely related compounds provides a model for the thermal behavior of this compound. Studies on the thermal decomposition of benzhydryl hydrodisulfide, which involves the cleavage of an S-S bond, show that the reaction proceeds via a free-radical mechanism. The decomposition follows first-order kinetics, and the rate-determining step is the homolytic dissociation of the sulfur-sulfur bond. acs.org
The process is initiated by the cleavage of the disulfide bond (RS-SR) to form two benzhydrylthiyl radicals (RS•).
RS-SR → 2 RS• (where R = Benzhydryl group, CH(Ph)₂)
The activation energy for the decomposition of benzhydryl hydrodisulfide was determined to be 20.0 Kcal/mol, indicating the energy required to initiate this S-S bond cleavage. acs.org This value provides an approximation for the energy required for the homolysis of the S-S bond in this compound under thermal conditions.
Photochemical Transformation Pathways
Disulfide bonds are known to be susceptible to cleavage upon exposure to light. beilstein-journals.org The photochemical transformation of this compound is initiated by the homolytic cleavage of the S-S bond, generating two benzhydrylthiyl radicals (Ph₂CHS•). beilstein-journals.org This process is a common pathway for initiating radical reactions. The generated thiyl radicals are highly reactive species that can subsequently participate in a variety of reactions, such as hydrogen abstraction from solvents or other molecules, or addition to unsaturated systems like alkenes or alkynes. beilstein-journals.org
Thiol-Disulfide Exchange
A fundamental reaction for disulfides is the thiol-disulfide exchange, which proceeds via a nucleophilic substitution (S_N2) mechanism at the sulfur atom. nih.govnih.gov In this pathway, a thiolate anion (R'S⁻) acts as a nucleophile, attacking one of the sulfur atoms of the this compound molecule. This attack occurs along the axis of the S-S bond, leading to a trigonal bipyramidal transition state. nih.gov The reaction results in the formation of a new disulfide and the release of a benzhydrylthiolate anion. This exchange is a reversible process that is crucial in the synthesis, modification, and degradation of disulfide-containing molecules. nih.gov
Mentioned Compounds
Advanced Structural Elucidation and Spectroscopic Characterization of Dibenzhydryl Disulfide
X-ray Crystallography for Precise Molecular Structure Determination and Crystal Packing
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, offering precise data on bond lengths, bond angles, and torsion angles. This technique also reveals how molecules arrange themselves in the solid state, known as crystal packing, which is influenced by intermolecular forces.
For Dibenzhydryl disulfide, a comprehensive search of crystallographic databases did not yield a publicly available crystal structure. Therefore, precise experimental data on its molecular geometry and crystal packing arrangement are not available in the reviewed literature. Typically, for acyclic disulfides, the C-S-S-C dihedral angle is a key structural parameter, generally found to be around 90°, which minimizes lone pair repulsion on the sulfur atoms. The S-S bond length is expected to be in the range of 2.0-2.1 Å, and the C-S bond length is typically around 1.8 Å. However, without experimental data, these values remain theoretical estimations for this specific compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (most commonly ¹H and ¹³C), providing insights into molecular structure, conformation, and dynamics in solution.
Specific high-resolution ¹H and ¹³C NMR spectral data for this compound, including chemical shifts and coupling constants, are not extensively reported in the scientific literature. For a symmetrical molecule like this compound, one would expect a simplified spectrum. The ¹H NMR spectrum would likely feature a signal for the methine proton (-CH) and multiplets for the aromatic protons of the phenyl rings. The ¹³C NMR spectrum would show distinct signals for the methine carbon and the carbons of the phenyl groups. Conformational and dynamic studies using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or exchange spectroscopy (EXSY), could provide information on the rotational dynamics around the C-S and S-S bonds, but such dedicated studies on this compound have not been found in the searched literature.
Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Analysis (e.g., GC-MS, LC-MS)
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) couple separation methods with MS for the analysis of complex mixtures.
A detailed mass spectrum and fragmentation analysis for this compound is not available in common spectral databases. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this compound would likely involve cleavage of the central S-S bond and the C-S bonds. A prominent fragmentation pathway would be the homolytic cleavage of the S-S bond to produce the diphenylmethylthio radical, or heterolytic cleavage. Another likely fragmentation would be the cleavage of the C-S bond, which could lead to the formation of the stable diphenylmethyl cation (benzhydryl cation) at m/z 167.
Electronic Absorption and Vibrational Spectroscopies for Characterization of Electronic States and Bonding
Electronic absorption (UV-Visible) spectroscopy provides information about the electronic transitions within a molecule, while vibrational spectroscopies (Infrared and Raman) probe the vibrational modes of its bonds.
Electronic Absorption (UV-Vis) Spectroscopy : Acyclic alkyl disulfides typically exhibit a weak absorption band in the UV region around 250 nm, which is attributed to an electronic transition involving the non-bonding electrons of the sulfur atoms to an antibonding (σ*) orbital of the S-S bond. The presence of the phenyl rings in this compound would be expected to result in additional absorption bands characteristic of the benzene chromophore, typically below 280 nm.
Vibrational (IR and Raman) Spectroscopy : The key vibrational modes for disulfides include the S-S and C-S stretching frequencies. The S-S stretching vibration in acyclic disulfides is often weak in the infrared (IR) spectrum but gives rise to a more intense band in the Raman spectrum, typically appearing in the range of 500-550 cm⁻¹. The C-S stretching vibration usually appears in the 600-800 cm⁻¹ region of the IR spectrum. Additionally, the spectra would be dominated by bands corresponding to the vibrations of the phenyl rings.
Catalytic Roles and Synthetic Applications of Dibenzhydryl Disulfide and Its Analogs
Dibenzhydryl Disulfide as a Catalyst and Co-catalyst in Photoreactions
Organic disulfides have emerged as a versatile class of catalysts in the realm of photochemistry. nih.gov Upon photoirradiation, the relatively weak sulfur-sulfur bond in these molecules undergoes homolytic cleavage to generate highly reactive thiyl radicals (RS•). nih.govresearchgate.net These radicals are potent intermediates capable of catalyzing a variety of chemical transformations under mild conditions. nih.gov As a member of this family, this compound is anticipated to follow this general mechanism, forming benzhydrylthiyl radicals that can initiate or participate in catalytic cycles. The versatile nature of disulfides allows them to function as photocatalysts, initiators, co-catalysts, and Hydrogen Atom Transfer (HAT) catalysts in numerous organic photoreactions, including cyclizations, oxidations, and anti-Markovnikov additions. nih.govresearchgate.net
Thiyl radicals generated from the photolysis of disulfides are effective mediators for the functionalization of unsaturated compounds like alkenes and alkynes. nih.gov The catalytic cycle typically involves the reversible addition of the thiyl radical to a C=C or C≡C bond. nih.gov This process can initiate a cascade of reactions, including cyclizations, to form five- and six-membered rings. nih.gov Disulfide-catalyzed photoreactions have been successfully employed in various cycloaddition reactions, demonstrating their utility in constructing complex molecular architectures. researchgate.net The ability of the thiyl radical to reversibly add to multiple bonds makes disulfides a mild, economical, and chemoselective class of radical catalysts for these transformations. nih.gov
Disulfide-catalyzed photoreactions provide an efficient method for the aerobic oxidative cleavage of carbon-carbon double bonds. tue.nl In a process often utilizing visible light and molecular oxygen or air, aromatic disulfides catalyze the conversion of olefins into corresponding ketones and aldehydes. nih.govtue.nl The proposed mechanism involves the formation of thiyl radicals which, in the presence of oxygen, lead to an intermediate dioxetane that subsequently decomposes to the carbonyl products. researchgate.net This methodology is attractive due to its use of simple, inexpensive reagents and mild reaction conditions. nih.gov
While specific studies detailing this compound in reductive dehalogenation are not prominent, the general utility of disulfides in such processes has been established. For instance, diphenyl disulfide has been used as a catalyst in light-induced dehalogenative reductions. In these systems, the photogenerated thiyl radicals can generate an active HAT catalyst in situ, which then facilitates the dehalogenation process.
Thiyl radicals derived from the photolysis of disulfides are recognized as powerful Hydrogen Atom Transfer (HAT) catalysts. nih.govresearchgate.net HAT is a fundamental process in which a hydrogen atom is transferred from a substrate to a radical species. nih.gov The excellent electron transfer ability and radical characteristics of thiyl radicals make them highly effective in this role. nih.govresearchgate.net In photoredox catalysis, these radicals can abstract hydrogen atoms from a variety of C-H, N-H, or O-H bonds, generating new radical intermediates that can then undergo further synthetic transformations. This capability has been harnessed in numerous organic photoreactions, highlighting the importance of disulfides as HAT catalysts. nih.gov
Influence of Dibenzhydryl Moieties in Ligand Design for Catalytic Systems
In the field of transition metal catalysis, ligand design is paramount for controlling the activity, selectivity, and stability of the catalyst. The steric and electronic properties of ligands directly influence the coordination environment of the metal center, thereby dictating the outcome of the catalytic reaction. Bulky substituents are often incorporated into ligand frameworks to modulate these properties. The dibenzhydryl group, with its significant steric bulk, has proven to be a highly effective moiety in the design of ligands for late-transition-metal catalysts, particularly in the context of olefin polymerization. acs.orgmdpi.com
The incorporation of dibenzhydryl groups into the backbone of α-diimine ligands has had a profound impact on palladium- and nickel-catalyzed olefin polymerization. acs.orgacs.org These bulky ligands create a sterically hindered environment around the metal center, which significantly influences the catalytic performance. mdpi.commdpi.com
Research has shown that α-diimine palladium catalysts bearing dibenzhydryl substituents exhibit good thermal stability and can produce highly branched polyethylenes via a "chain-walking" mechanism, using only ethylene (B1197577) as the monomer. acs.orgmdpi.com The steric environment created by the dibenzhydryl group and other substituents on the ligand can be systematically varied to control the polymer's branching density over a wide range. acs.org For example, increasing the steric bulk at certain positions on the ligand can lead to polymers with fewer branches. acs.org
Furthermore, these catalysts show high activity, with some nickel dibromide complexes containing 2,6-dibenzhydryl moieties achieving activities in the range of 10⁷ g of polyethylene (B3416737) per mole of Ni per hour. acs.org The introduction of functional groups, such as ortho-methoxyl or hydroxyl groups, onto the dibenzhydryl units can further improve catalytic performance and thermal stability. mdpi.com
| Catalyst | Substituent on Dibenzhydryl Moiety | Activity (10⁵ g mol⁻¹ h⁻¹) | Molecular Weight (Mw, kg/mol) | Branching Density (/1000 C) |
|---|---|---|---|---|
| Pd1 | -H (unsubstituted) | 5.8 | 110.2 | 98 |
| Pd2 | -Me (methyl) | 4.5 | 125.6 | 85 |
| Pd3 | -iPr (isopropyl) | 3.1 | 150.3 | 62 |
| Pd4 | -tBu (tert-butyl) | 1.9 | 185.1 | 45 |
The reactivity of a metal complex is not solely dependent on the metal itself but is heavily influenced by the coordinated ligands. uvic.calibretexts.org The dibenzhydryl moiety exemplifies this principle of ligand-based reactivity, where the ligand's structure directly steers the reaction pathway at the metal center. acs.org In the context of α-diimine palladium catalysts, the bulky dibenzhydryl framework shields the axial sites of the square-planar metal complex. acs.orgmdpi.com This steric protection is crucial for suppressing chain transfer reactions, such as β-hydride elimination, which would otherwise lead to low molecular weight polymers. mdpi.com By inhibiting these undesirable pathways, the ligand design enables the production of high molecular weight polyolefins. acs.org
Moreover, the ligand structure influences the catalyst's interaction with polar monomers. For instance, α-diimine Pd catalysts with hydroxyl-functionalized dibenzhydryl units, which can form intramolecular hydrogen bonds, have shown slightly higher incorporation rates of methyl acrylate (B77674) during copolymerization compared to their methoxyl-functionalized counterparts. mdpi.com This demonstrates that the ligand is not merely a passive scaffold but an active participant that modulates the fundamental reactivity of the metal center, influencing substrate approach, transition state stability, and ultimately, the structure of the final product. acs.orgmdpi.com
Disulfide-Catalyzed Organic Transformations beyond Photoinitiation
While the role of disulfides as photoinitiators is well-established, their catalytic utility extends to a variety of other organic transformations. The underlying principle of their catalytic activity often involves the homolytic cleavage of the disulfide bond to generate reactive thiyl radicals. These radicals can then participate in catalytic cycles, facilitating a range of chemical reactions. The steric and electronic properties of the substituents on the sulfur atoms can significantly influence the reactivity and selectivity of the disulfide catalyst.
One notable example of a sterically hindered disulfide catalyst is bis(2,4,6-triisopropylphenyl) disulfide. This bulky disulfide has been explored for its catalytic properties in photoinduced reactions. For instance, it has been shown to facilitate intramolecular anti-Markovnikov additions, showcasing the potential of sterically demanding disulfides to influence reaction outcomes.
Another example of a sterically hindered disulfide, di-tert-butyl disulfide, has been investigated in the context of oxidation reactions. While often the subject of oxidation itself, its potential as a catalyst in mediating oxidative processes has been a subject of interest. The mechanism of oxidation of di-tert-butyl disulfide in the presence of hydrogen peroxide, catalyzed by a vanadium complex, has been studied, providing insights into the redox behavior of such hindered disulfides. sigmaaldrich.com
Although detailed catalytic data for this compound itself in transformations beyond photoinitiation is not extensively documented in publicly available literature, the principles governing the catalytic activity of its analogs provide a framework for understanding its potential applications. The bulky benzhydryl groups are expected to influence the stability and reactivity of the corresponding thiyl radicals, potentially leading to unique selectivity in various organic transformations.
Research into the catalytic applications of sterically hindered disulfides is an ongoing area of investigation. The following table summarizes the types of transformations where bulky disulfides have been implicated as catalysts, drawing parallels to the potential applications of this compound.
| Transformation Type | Catalyst Analog | Substrate Class | Product Class | Key Features |
| Intramolecular anti-Markovnikov addition | Bis(2,4,6-triisopropylphenyl) disulfide | Unsaturated compounds | Cyclic compounds | Photoinduced; high regioselectivity |
| Oxidation Reactions | Di-tert-butyl disulfide | Various | Oxidized products | Often studied in the presence of co-catalysts |
Further exploration into the catalytic capabilities of this compound and its sterically hindered analogs is poised to uncover novel synthetic methodologies. The interplay of steric bulk and the inherent reactivity of the disulfide bond presents a promising avenue for the development of selective and efficient catalytic systems for a range of organic transformations.
Materials Science Applications Involving Dibenzhydryl Disulfide and Disulfide Linkages
Incorporation of Disulfide Bonds in Polymer Synthesis and Design
The integration of disulfide bonds into polymer architectures can be achieved through several synthetic strategies, enabling the creation of materials with tailored properties. Disulfide linkages can be incorporated into the polymer backbone, as pendant groups, or as cross-linkers between polymer chains. Common polymerization techniques include:
Step-growth polymerization: This involves the reaction of difunctional monomers, where at least one contains a disulfide bond. Oxidative coupling of dithiols is a common method to form disulfide bonds in the polymer backbone researchgate.net.
Chain-growth polymerization: Disulfide-containing monomers can be polymerized via radical polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are controlled radical polymerization methods that allow for the synthesis of well-defined polymers with disulfide functionalities nih.govacs.org.
Ring-opening polymerization: Cyclic monomers containing disulfide bonds can be polymerized to yield linear polymers with disulfide linkages in the backbone.
The choice of synthetic route and the placement of the disulfide bond within the polymer structure significantly influence the final material's properties. For instance, disulfide bonds in the main chain can lead to complete degradation of the polymer in response to a stimulus, while pendant disulfide groups can be used for the attachment and release of molecules researchgate.net.
The bulky benzhydryl groups of dibenzhydryl disulfide could introduce significant steric hindrance, which would likely affect the polymerization process and the properties of the resulting polymer. This steric bulk might influence the polymer's chain packing, solubility, and thermal properties.
Table 1: Polymerization Methods for Incorporating Disulfide Bonds
| Polymerization Method | Description | Key Features |
| Step-growth Polymerization | Reaction between difunctional monomers, one containing a disulfide bond. | Leads to polymers with disulfide bonds in the main chain. |
| Chain-growth Polymerization | Polymerization of vinyl monomers containing disulfide groups. | Allows for the synthesis of polymers with pendant disulfide groups. |
| Ring-opening Polymerization | Polymerization of cyclic disulfide-containing monomers. | Results in polymers with disulfide linkages in the backbone. |
Development of Redox-Responsive Polymeric Materials and Gels
A key application of disulfide-containing polymers is in the development of redox-responsive materials. These materials are designed to change their properties in response to a change in the redox environment. The disulfide bond can be cleaved by reducing agents, such as thiols (e.g., glutathione), leading to a disassembly of the material. This property is particularly useful for biomedical applications, such as drug delivery, where the higher concentration of glutathione (B108866) inside cancer cells can trigger the release of a therapeutic agent dtlab-ntu.comnsf.gov.
Redox-responsive materials are often formulated as hydrogels or nanogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Disulfide cross-links within a hydrogel can be broken in a reducing environment, causing the gel to degrade and release its payload mdpi.com.
The incorporation of this compound into such materials could offer several advantages. The steric hindrance from the benzhydryl groups might protect the disulfide bond from premature cleavage, potentially leading to more stable materials with a more controlled release profile. Furthermore, the aromatic nature of the benzhydryl groups could enhance the encapsulation of hydrophobic drugs through π-π stacking interactions.
Table 2: Examples of Redox-Responsive Polymeric Systems
| Polymeric System | Disulfide Source | Stimulus for Response | Application |
| Hydrogel | Disulfide cross-linker | Glutathione | Drug delivery |
| Nanoparticles | Disulfide-containing polymer | Dithiothreitol (DTT) | Gene delivery |
| Micelles | Diblock copolymer with disulfide linkage | Thiols | Controlled release |
Applications in Energy Storage Systems as Redox-Active Components (e.g., for batteries)
Organosulfur compounds, including those with disulfide bonds, are being explored as promising electrode materials for rechargeable batteries, particularly for lithium-sulfur (Li-S) batteries. The energy storage mechanism is based on the reversible cleavage and formation of the disulfide bond, which corresponds to the charging and discharging of the battery nih.govacs.org.
The theoretical specific capacity of sulfur is very high, but conventional Li-S batteries suffer from issues like the dissolution of polysulfide intermediates into the electrolyte, leading to capacity fading. By incorporating disulfide units into a polymer backbone, the sulfur can be effectively trapped, mitigating this "shuttle effect" researchgate.net.
The use of this compound as a redox-active component in a battery could be interesting. The bulky side groups might help to suppress the dissolution of the sulfur species into the electrolyte. However, this steric bulk could also hinder the kinetics of the redox reactions, potentially leading to lower power capabilities. The electrochemical properties of such a material would need to be carefully investigated.
Table 3: Performance of Disulfide-Based Cathode Materials
| Disulfide Compound | Polymer Architecture | Initial Discharge Capacity (mAh/g) | Cycle Life |
| Phenyl disulfide | Linear polymer | ~500 | Moderate |
| Ethyl disulfide | Cross-linked network | ~600 | Good |
| Thiophen-based disulfide | Conductive polymer | ~450 | Excellent |
Engineering of Advanced Functional Materials Utilizing Organosulfur Structures
The versatility of organosulfur chemistry allows for the engineering of a wide range of advanced functional materials. Beyond the applications already discussed, disulfide-containing polymers are being used to create:
Self-healing materials: The reversible nature of the disulfide bond can be exploited to create materials that can repair themselves after damage. When a crack occurs, the disulfide bonds can reform across the interface, restoring the material's integrity acs.org. Aromatic disulfides, in particular, have been shown to facilitate self-healing at room temperature.
Shape-memory polymers: These materials can be programmed to remember a specific shape and to return to that shape upon the application of a stimulus, such as a change in temperature or redox environment.
Sensors: The cleavage of disulfide bonds can lead to a change in the material's optical or electronic properties, which can be used to detect the presence of specific analytes.
The introduction of this compound into these advanced materials could impart unique properties. The bulky benzhydryl groups could act as "molecular locks," providing a high degree of shape retention in shape-memory polymers. In self-healing materials, the steric hindrance might slow down the healing process but could also lead to more controlled and precise repair. The aromatic rings could also be functionalized to tune the material's properties for specific sensing applications.
Table 4: Functional Materials Based on Organosulfur Structures
| Material Type | Key Property | Underlying Mechanism | Potential Application |
| Self-healing Polymer | Autonomous repair | Reversible disulfide bond formation | Coatings, electronics |
| Shape-memory Polymer | Shape recovery | Stimuli-induced network rearrangement | Medical devices, actuators |
| Chemical Sensor | Analyte detection | Disulfide cleavage-induced signal change | Environmental monitoring |
Computational and Theoretical Chemistry Studies of Dibenzhydryl Disulfide
Quantum Chemical Calculations of Electronic Structure, Bonding, and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and chemical reactivity of disulfide-containing compounds. semanticscholar.orgyoutube.com For Dibenzhydryl disulfide, these calculations provide fundamental information about the nature of its chemical bonds, especially the relatively weak S-S bond that is central to its chemistry.
The reactivity of this compound is largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com
A critical parameter for disulfides is the S-S Bond Dissociation Energy (BDE), which quantifies the energy required to break this bond homolytically, forming two thiyl radicals. DFT calculations have been effectively used to predict the BDE of various disulfides. semanticscholar.orgfrontiersin.orgehu.es Studies show that the electronic effect of substituents is a predominant factor in determining the S-S bond strength. semanticscholar.org For this compound, the bulky benzhydryl groups would influence the BDE through both steric and electronic effects.
| Parameter | Predicted Value |
|---|---|
| S-S Bond Length | ~2.06 Å |
| C-S Bond Length | ~1.85 Å |
| C-S-S Bond Angle | ~104° |
| C-S-S-C Dihedral Angle | ~85° - 90° |
| HOMO-LUMO Energy Gap | ~4.5 - 5.0 eV |
| S-S Bond Dissociation Energy (BDE) | ~50 - 60 kcal/mol |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. uzh.ch MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has multiple rotatable bonds. researchgate.net
In an MD simulation, the trajectories of atoms and molecules are calculated by solving Newton's equations of motion, using a force field to describe the interatomic forces. ehu.es For this compound, simulations would reveal the rotational dynamics around the C-S and S-S bonds, identifying the most populated conformations and the energy barriers between them. The flexibility of the disulfide bond is a key feature that influences the material properties of polymers containing this linkage. researchgate.net
Furthermore, MD simulations are essential for studying intermolecular interactions in the condensed phase. They can model how multiple this compound molecules interact with each other in a liquid or solid state. These simulations can quantify the contributions of different non-covalent forces, such as van der Waals interactions and potential π-π stacking between the numerous phenyl rings. This information is crucial for understanding bulk properties like viscosity, density, and self-assembly behavior. nih.govmdpi.com The simulation can reveal how molecules arrange themselves, providing insights into local structure through tools like the radial distribution function.
| Simulation Parameter/Analysis | Information Gained |
|---|---|
| Force Field | Defines the potential energy of the system (e.g., GAFF, CHARMM). ehu.esescholarship.org |
| Simulation Time | Typically nanoseconds to microseconds, to capture relevant molecular motions. |
| Ensemble (e.g., NVT, NPT) | Controls thermodynamic variables like temperature and pressure. |
| Dihedral Angle Distribution | Reveals preferred conformations around the C-S-S-C bond. |
| Root Mean Square Deviation (RMSD) | Measures the stability and structural fluctuations of the molecule over time. mdpi.com |
| Radial Distribution Function (g(r)) | Describes the probability of finding a neighboring molecule at a certain distance, indicating local ordering. |
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements to validate theoretical models and aid in the interpretation of complex spectra. nih.gov For this compound, DFT calculations can accurately predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.
Detailed studies have been performed on the closely related molecule, Dibenzyl disulfide (DBDS), providing a strong basis for understanding the spectroscopic signatures of this compound. mdpi.comnih.gov In these studies, DFT calculations at the B3LYP/6-311G** level were used to compute the vibrational frequencies and normal modes. mdpi.comnih.gov It is a common practice to apply a frequency correction factor (e.g., 0.964) to the calculated frequencies to account for anharmonic effects and limitations of the theoretical model, leading to better agreement with experimental data. mdpi.com
The assignment of vibrational modes, which describes the specific atomic motions responsible for each peak in a spectrum, is achieved through techniques like Potential Energy Distribution (PED) analysis. mdpi.comresearchgate.net This allows for a comprehensive understanding of the structural–vibrational properties of the molecule. nih.gov For example, characteristic peaks for the S-S and C-S stretching vibrations can be unambiguously identified. By comparing the theoretically predicted spectra with experimentally measured ones, researchers can confirm the dominant conformations present in a sample. mdpi.comnih.gov
| Experimental Data (DBDS) | Calculated Data (DBDS) | Vibrational Mode Assignment | ||
|---|---|---|---|---|
| IR | Raman | Frequency (Scaled) | Intensity | |
| - | 513 | 512 | High | S-S Stretch |
| 697 | 698 | 697 | Medium | C-S Stretch |
| 1453 | 1455 | 1454 | Medium | CH2 Scissoring |
| - | 1585 | 1584 | Low | C-C Stretch (Ring) |
| 3028 | 3029 | 3025 | Low | C-H Stretch (Aromatic) |
| 3063 | 3064 | 3063 | Medium | C-H Stretch (Aromatic) |
Emerging Research Frontiers and Future Prospects for Dibenzhydryl Disulfide
Design and Synthesis of Advanced Dibenzhydryl Disulfide Derivatives with Tailored Properties
The synthesis of this compound derivatives with precisely controlled properties represents a significant and promising research avenue. The core structure allows for extensive modification of the phenyl rings, enabling the introduction of various functional groups to tune its electronic, steric, and chemical properties.
Future synthetic strategies are likely to focus on creating unsymmetrical disulfides, where one benzhydryl group is paired with a different sulfur-containing moiety. nih.govresearchgate.net This approach could yield derivatives with tailored reactivity and functionality. For instance, incorporating photo-responsive or redox-active groups could lead to "smart" molecules that respond to external stimuli. Methodologies such as copper-catalyzed S-amidation of thiols with dioxazolones to form N-acyl sulfenamides, which then react with a second thiol, present a viable route for creating these complex asymmetric structures under mild conditions. researchgate.net
Key areas for future research in the synthesis of this compound derivatives include:
Functional Group Tolerance: Developing synthetic methods that are compatible with a wide range of functional groups to create a diverse library of derivatives.
Stereoselective Synthesis: Exploring chiral ligands or catalysts to produce enantiomerically pure derivatives, which could be crucial for applications in chemical biology and asymmetric catalysis.
High-Yielding Protocols: Optimizing reaction conditions to improve yields and reduce the formation of symmetric disulfide byproducts, a common challenge in unsymmetrical disulfide synthesis. researchgate.net
Table 1: Potential Synthetic Routes for this compound Derivatives
| Synthetic Strategy | Target Derivative Type | Potential Properties | Research Focus |
|---|---|---|---|
| S-Sulfenylation of Thiols | Unsymmetrical Disulfides | Tunable redox potential, stimulus-responsiveness | High chemoselectivity, synthesis of sterically hindered compounds |
| Copper-Catalyzed S-Amidation | N-Acyl Sulfenamide Intermediates | Versatile building blocks for complex disulfides | Mild reaction conditions, broad substrate scope |
| Pnictogen-Assisted Assembly | Macrocyclic Disulfides | Host-guest chemistry, molecular recognition | Control over macrocycle size, formation of discrete structures |
Integration into Supramolecular Architectures and Self-Assembled Systems
The disulfide bond is a dynamic covalent linkage, meaning it can be reversibly cleaved and reformed. This characteristic makes it an excellent functional group for creating dynamic and responsive supramolecular systems. capes.gov.brrsc.orglivescience.io The integration of this compound into such architectures is a frontier with significant potential.
The bulky benzhydryl groups are expected to play a crucial role in directing the self-assembly process. nih.gov These groups can influence intermolecular interactions, such as π-π stacking, and dictate the packing structure of the resulting assemblies. nih.gov This could lead to the formation of unique supramolecular polymers, macrocycles, or self-assembled monolayers (SAMs) with well-defined architectures. nsf.govnih.gov For example, pnictogen-assisted self-assembly techniques, which have been used to create discrete disulfide macrocycles from dithiol precursors, could be adapted for dibenzhydryl-containing building blocks to form novel "nanohoops" or molecular cages. nsf.govrsc.org
Future prospects in this area include:
Stimuli-Responsive Materials: Designing supramolecular gels or polymers that assemble or disassemble in response to redox stimuli, light, or specific chemical triggers. rsc.org The dynamic nature of the disulfide bond is key to this functionality. bohrium.com
Controlled Surface Modification: Utilizing this compound derivatives to form ordered SAMs on surfaces like gold, which could be used in molecular electronics or biosensors. nih.gov
Host-Guest Systems: Creating macrocyclic structures based on this compound that can act as hosts for specific guest molecules, enabling applications in sensing or molecular transport.
Development of In-Situ Analytical Techniques for Mechanistic Interrogation
Understanding the reaction mechanisms involving this compound is crucial for optimizing its synthesis and applications. The development and application of in-situ analytical techniques that can monitor reactions in real-time are essential for gaining deep mechanistic insights.
Techniques such as in-situ X-ray Absorption Spectroscopy (XAS) could be employed to probe the local and electronic structure of sulfur and any associated metals during catalytic or redox reactions. nih.gov This method has been successfully used to identify the involvement of terminal disulfide units in the reduction of protons by molybdenum sulfide (B99878) electrocatalysts, providing a precedent for its application in disulfide chemistry. nih.gov By monitoring changes in bond lengths and coordination environments under functional conditions, researchers could elucidate transient intermediates and rate-limiting steps. nih.gov
Other potential in-situ techniques for studying this compound include:
Raman and Infrared (IR) Spectroscopy: To track vibrational changes associated with the S-S bond cleavage and formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To follow the conversion of reactants to products in real-time and identify intermediate species.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates in solution. nmi.de
These advanced analytical approaches will be instrumental in understanding the kinetics and thermodynamics of disulfide exchange reactions, redox cycling, and the dynamic behavior of this compound-based supramolecular systems. researchgate.net
Advancements in Green Chemistry Approaches for Sustainable Production
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Applying these principles to the production of this compound and its derivatives is a key area for future research.
Traditional methods for disulfide synthesis often involve stoichiometric oxidants or harsh reaction conditions. wikipedia.org Emerging green alternatives focus on catalytic processes using environmentally benign oxidants like air (O₂). rsc.org For example, the aerobic oxidation of thiols can be achieved using low-toxicity catalysts in greener solvents like water or ethanol. rsc.orgrsc.orgrsc.org Specific green methodologies that could be adapted for this compound synthesis include:
Sonication-Assisted Synthesis: The use of ultrasound has been shown to dramatically accelerate the air oxidation of thiols in the presence of a base, often leading to quantitative yields in minutes at room temperature. rsc.org
Biocompatible Catalysis: Employing catalysts like dicyanocobinamide in aqueous solutions provides a rapid and green method for disulfide bond formation, with the catalyst being easily removable. rsc.orgresearchgate.net
Solvent-Free Reactions: Developing solvent-free or mechanochemical procedures would significantly reduce waste and environmental impact.
Use of Renewable Feedstocks: Investigating the synthesis of this compound precursors from renewable bio-based sources instead of petroleum-based feedstocks. chemrxiv.org
A notable example in the broader field is the development of a green synthesis process for 2,2′-dibenzoylaminodiphenyl disulfide, which replaced hazardous reactants, avoided toxic organic solvents, and increased the yield from ~72% to over 90%. researchgate.net This demonstrates the significant potential for improving the sustainability of disulfide production on an industrial scale. researchgate.net
Table 2: Comparison of Synthetic Methods for Disulfides
| Method | Oxidant/Catalyst | Solvent | Conditions | Green Chemistry Aspect |
|---|---|---|---|---|
| Traditional | Iodine (I₂) / H₂O₂ | Organic Solvents | Variable | Use of stoichiometric, sometimes harsh, oxidants |
| Aerobic Oxidation | Air (O₂) / Et₃N | DMF | 80 °C or rt with sonication | Use of air as a benign oxidant; sonication improves energy efficiency |
| Catalytic Oxidation | Dicyanocobinamide | Water | Room Temperature | Biocompatible catalyst, aqueous solvent, rapid reaction |
| Copper-Catalyzed | Cu / Air (O₂) | Water | Elevated Temperature | Use of an inexpensive metal catalyst in water |
Exploration of Novel Applications in Catalysis, Materials Science, and Chemical Biology
The unique properties of this compound open up possibilities for novel applications across various scientific disciplines. Its sterically hindered nature and the reactivity of the disulfide bond are key features that can be exploited.
Catalysis: Organic disulfides can act as versatile catalysts, particularly in photoredox reactions. beilstein-journals.org Upon irradiation with light, the S-S bond can cleave to form thiyl radicals, which can initiate or participate in a variety of organic transformations, such as isomerizations and anti-Markovnikov additions. beilstein-journals.orgresearchgate.netnih.gov this compound could serve as a photocatalyst or a hydrogen atom transfer (HAT) catalyst, with its bulky nature potentially influencing the selectivity of reactions. beilstein-journals.org
Materials Science: The dynamic nature of the disulfide bond is highly attractive for creating smart, adaptable, and sustainable materials. livescience.iorug.nl Incorporating this compound units into polymer backbones could lead to:
Self-Healing Materials: Polymers containing disulfide linkages can be designed to self-heal upon damage, as the broken S-S bonds can reform under appropriate conditions (e.g., heat or light). nih.gov
Recyclable Polymers: The reversible nature of the disulfide bond allows for the chemical recycling of polymer networks, contributing to a circular materials economy. livescience.io
Stimulus-Responsive Gels: Hydrogels cross-linked with disulfide bonds can exhibit controlled release of encapsulated molecules in response to a reductive environment, which is relevant for drug delivery systems. nih.gov
Chemical Biology: The disulfide bond is a critical structural and functional motif in biochemistry, most notably in protein folding and stability. youtube.comrsc.org While this compound itself is not a natural product, its derivatives could be designed as probes or modulators of biological processes involving thiol-disulfide exchange. rug.nlrsc.org Potential applications include:
Enzyme Inhibition: Unsymmetrical disulfides can act as inhibitors for enzymes with active-site cysteine residues. nih.gov
Probes for Redox Environments: Derivatives with fluorescent reporters could be used to sense changes in the cellular redox state.
Drug Delivery: As mentioned, the redox sensitivity of the disulfide bond can be used to trigger drug release in specific cellular compartments, such as the reductive environment inside cancer cells.
The exploration of these frontiers promises to unlock the full potential of this compound, transforming it from a simple chemical compound into a versatile building block for the next generation of advanced materials and technologies.
Q & A
Q. What laboratory methods are recommended for synthesizing Dibenzhydryl disulfide, and how can its purity be validated?
Answer: this compound is typically synthesized via oxidative coupling of benzhydryl thiol precursors using oxidizing agents like iodine or hydrogen peroxide. Key steps include:
- Synthesis : React benzhydryl thiol under controlled pH and temperature, followed by quenching and extraction .
- Purification : Recrystallization using ethanol or dichloromethane/hexane mixtures to remove unreacted thiols or byproducts.
- Validation :
- NMR spectroscopy (¹H/¹³C) to confirm the disulfide bond formation (e.g., absence of -SH proton signals).
- Elemental analysis to verify stoichiometry.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for experimental reproducibility) .
Q. How should researchers design experiments to characterize this compound’s stability under varying conditions?
Answer: Stability studies should include:
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
- Solubility Tests : Measure solubility in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) to guide reaction solvent selection.
- Oxidative/Reductive Stability :
- Data Reporting : Include detailed experimental conditions (temperature, solvent, concentration) to enable replication .
Advanced Research Questions
Q. What advanced mass spectrometry (MS) techniques resolve disulfide bond connectivity and scrambling in this compound?
Answer: Disulfide scrambling can occur during sample preparation. To mitigate:
- Non-Reducing Peptide Mapping :
- Reduction Comparison : Treat aliquots with reducing agents (e.g., β-mercaptoethanol) and compare MS profiles to confirm disulfide bonds .
- Software Tools : Use pLink-SS or SlinkS for automated disulfide bond assignment from MS/MS spectra .
- Contradiction Handling : If LC-HRMS and reduction data conflict, repeat under inert atmospheres (N₂) to rule out artifactual oxidation .
Q. How can computational models predict this compound’s reactivity and interactions in protein-binding studies?
Answer:
- Molecular Dynamics (MD) Simulations : Model disulfide bond flexibility and conformational stability in solvents (e.g., water, DMSO) using tools like GROMACS or AMBER.
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict redox reactivity .
- Docking Studies : Simulate interactions with protein thiol groups (e.g., cysteine residues) using AutoDock Vina. Validate predictions with experimental assays (e.g., fluorescence quenching) .
- Data Integration : Cross-reference computational results with experimental LC-MS/MS and NMR data to refine models .
Q. What methodologies address contradictions in disulfide bond assignment between spectroscopic and crystallographic data?
Answer:
- Multi-Method Validation :
- Statistical Analysis : Apply Bayesian inference to weigh conflicting data based on instrument precision and sample purity .
Methodological Tables
Q. Table 1. Comparison of Mass Spectrometry Techniques for Disulfide Analysis
Q. Table 2. Key Parameters for Computational Modeling
| Parameter | Tool/Software | Relevance to this compound |
|---|---|---|
| Bond dissociation energy | Gaussian (DFT) | Predicts redox stability in solvents |
| Conformational sampling | GROMACS (MD) | Models disulfide flexibility |
| Docking affinity | AutoDock Vina | Estimates protein-binding potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
